Asymmetric Fluorine Distribution: 9-F Total with 5F/4F Chain Topology Differentiates from Symmetrical and Mono-Fluorinated Carbonates
The target compound possesses nine fluorine atoms asymmetrically distributed as C₂F₅–CH₂–O–C(=O)–O–CH₂–C₂F₄H, yielding two electronically distinct alkyl termini. The symmetrical closest analogue, bis(2,2,3,3-tetrafluoropropyl) carbonate (CAS 1422-70-4), bears eight fluorines (4F per chain) and lacks the terminal –CF₃ group. Conversely, bis(2,2,3,3,3-pentafluoropropyl) carbonate (CAS 154496-21-6) carries ten fluorines (5F per chain) and lacks the terminal –CHF₂ moiety. The unsymmetrical 5F/4F combination of the target compound creates a differential electron-withdrawing effect across the carbonate bridge that is absent in both symmetrical analogues [1]. The terminal –CHF₂ group in the tetrafluoropropyl chain retains a C–H bond capable of hydrogen-involving interfacial reactions distinct from the fully fluorinated –CF₃ terminus [2].
| Evidence Dimension | Fluorine count and terminal group identity of alkyl chains |
|---|---|
| Target Compound Data | 9 F atoms; chains: –CH₂CF₂CF₃ (5F, terminal –CF₃) + –CH₂CF₂CHF₂ (4F, terminal –CHF₂); MW 308.10 |
| Comparator Or Baseline | Bis(2,2,3,3-tetrafluoropropyl) carbonate: 8 F atoms, symmetrical, terminal –CHF₂ both sides, MW 278.13; Bis(2,2,3,3,3-pentafluoropropyl) carbonate: 10 F atoms, symmetrical, terminal –CF₃ both sides, MW 326.09; Methyl 2,2,3,3-tetrafluoropropyl carbonate: 4 F atoms on one chain, MW 190.10 |
| Quantified Difference | Target compound has 1 more F than bis(tetrafluoropropyl) and 1 fewer F than bis(pentafluoropropyl); unique mixed-terminal topology (–CF₃ / –CHF₂) not available in any symmetrical analogue. |
| Conditions | Structural comparison based on CAS registry data and vendor specifications. |
Why This Matters
The mixed –CF₃ / –CHF₂ terminal topology creates differentiated reduction reactivity at the two chain ends, enabling tailored SEI formation that symmetrical fluorinated carbonates cannot replicate.
- [1] NCBI PubChem. Compound Summary for CID 99769540; Bis(2,2,3,3-tetrafluoropropyl) carbonate, CID 151302; Bis(2,2,3,3,3-pentafluoropropyl) carbonate, CID 2777982. Molecular formula and SMILES data. View Source
- [2] Yang, X. et al. (2023). Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. J. Phys. Chem. B, 127(13), 3008–3019. DOI: 10.1021/acs.jpcb.3c00475. (α-fluorination promotes LiF formation upon reduction). View Source
